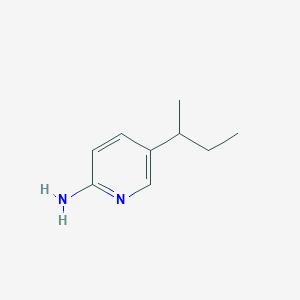
5-Sec-butyl-pyridin-2-ylamine
Cat. No. B8567161
M. Wt: 150.22 g/mol
InChI Key: UCVHBDLBWYVDRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08173638B2
Procedure details


A solution of 130 mg (0.87 mmol) of 5-(1-methyl-propenyl)-pyridin-2-ylamine in ethanol (5 mL) was reduced over palladium on charcoal (10 wt %, 13 mg) under a hydrogen atmosphere at room temperature for 18 h. The catalyst was separated by filtration through Celite® and washed with ethanol (5 mL). The filtrate was concentrated under reduced pressure. The residue was purified by column chromatography (silica, eluent ethyl acetate) to afford 90 mg of 5-sec-butyl-pyridin-2-ylamine. ES−MS: m/z 151 [M+H+];



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([C:5]1[CH:6]=[CH:7][C:8]([NH2:11])=[N:9][CH:10]=1)=[CH:3][CH3:4]>C(O)C.[Pd]>[CH:2]([C:5]1[CH:6]=[CH:7][C:8]([NH2:11])=[N:9][CH:10]=1)([CH2:3][CH3:4])[CH3:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
130 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(=CC)C=1C=CC(=NC1)N
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
13 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The catalyst was separated by filtration through Celite®
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethanol (5 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography (silica, eluent ethyl acetate)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(CC)C=1C=CC(=NC1)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 90 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 68.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
